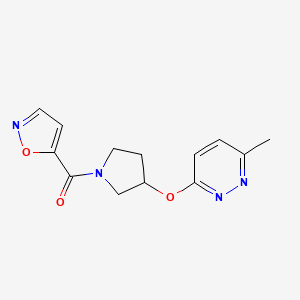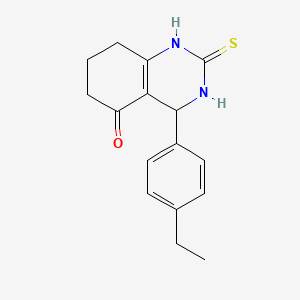
4-(4-ethylphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-ethylphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the quinazolinone family, which is known for its diverse biological activities.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed efficient processes for the synthesis of new thioxoquinazolinone-based derivatives using methods such as S-arylation. These compounds have been characterized using several analytical techniques, including NMR, Raman, and infrared spectroscopy. This rigorous characterization helps in understanding the structural and chemical properties of these compounds, laying the foundation for further exploration of their applications in scientific research (Riadi et al., 2021).
Antimicrobial and Anticonvulsant Activities
Several studies have focused on the antimicrobial and anticonvulsant activities of thioxoquinazolinone derivatives. These compounds have been evaluated against a range of bacteria and fungi, showing broad-spectrum antimicrobial activity. Additionally, some derivatives have demonstrated potent anticonvulsant activity, highlighting their potential for the development of new therapeutic agents (Rajasekaran et al., 2013).
Anticancer Potential
Thioxoquinazolinone derivatives have also been explored for their anticancer potential. Research has shown that these compounds can exhibit potent cytotoxic activity against various human cancer cell lines, including cervical, lung, and breast cancer cells. Their ability to inhibit key tyrosine kinases involved in cancer progression, such as VEGFR-2 and EGFR, suggests they could serve as effective anti-cancer agents (Riadi et al., 2021).
Structural and Synthetic Studies
Other studies have focused on the synthesis of new quinazolinone derivatives and their structural analysis. These investigations have contributed to a deeper understanding of the chemical properties of these compounds and have facilitated the development of novel synthetic routes and methodologies. The insights gained from these studies are crucial for the continued exploration of quinazolinone derivatives in various scientific and pharmaceutical applications (Rimaz et al., 2009).
properties
IUPAC Name |
4-(4-ethylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-2-10-6-8-11(9-7-10)15-14-12(17-16(20)18-15)4-3-5-13(14)19/h6-9,15H,2-5H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMYXZWXUXQEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2774165.png)
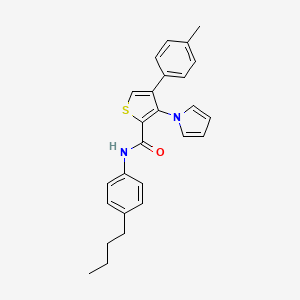

![ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2774169.png)
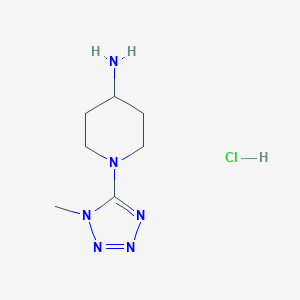
![N-(6-Methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2774171.png)
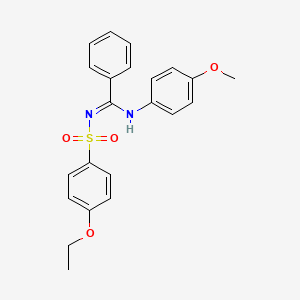
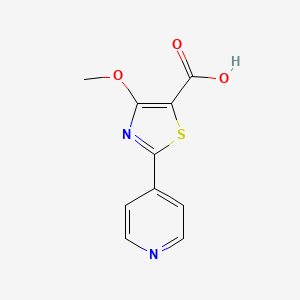
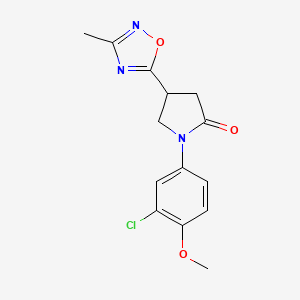
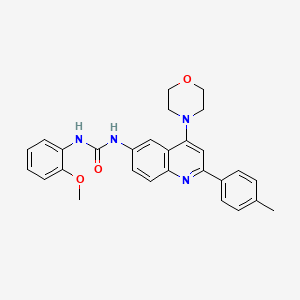
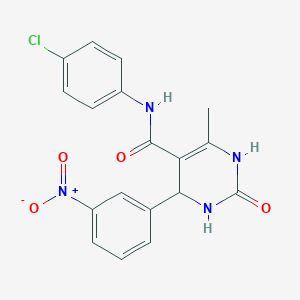
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2774183.png)
![Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2774185.png)
